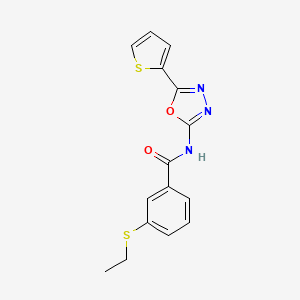

3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-2-21-11-6-3-5-10(9-11)13(19)16-15-18-17-14(20-15)12-7-4-8-22-12/h3-9H,2H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUUOVWFDGMOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene moiety can be introduced via a coupling reaction, such as the Suzuki or Sonogashira coupling . The final step involves the acylation of the oxadiazole-thiophene intermediate with an appropriate benzoyl chloride to form the benzamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under certain conditions to form hydrazides.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrazides.

Substitution: Various substituted benzamides.

Scientific Research Applications

The compound 3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a member of a class of chemical compounds that have shown significant promise in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. This article explores its potential applications, supported by relevant case studies and data.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to oxadiazoles. For instance, N-(1,3,4-oxadiazol-2-yl)benzamides have been reported to exhibit potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae . The incorporation of thiophene and ethylthio groups may enhance this activity through improved interaction with bacterial targets.

Case Study: Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of similar compounds revealed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains . This suggests that 3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide could be developed into a potent therapeutic agent for treating bacterial infections.

Antifungal Properties

While the primary focus has been on antibacterial activity, some derivatives containing thiophene and oxadiazole structures have also been evaluated for antifungal properties. However, many such compounds showed limited antifungal activity against standard pathogenic strains . This indicates that while the compound may not excel in antifungal applications, it could still be valuable in combination therapies or as a scaffold for further modifications.

Anticancer Potential

The structural characteristics of oxadiazole derivatives suggest potential anticancer activities. Research into related benzamide compounds has shown promising results against various cancer cell lines . For example, certain oxadiazole derivatives demonstrated moderate to high cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells. This duality makes compounds like 3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide attractive candidates for further exploration in cancer therapeutics.

Material Science Applications

Beyond biological applications, compounds with thiophene and oxadiazole functionalities are being investigated for their electronic properties in material science. Their ability to form conductive polymers can be harnessed in organic electronics and photovoltaic devices. The unique electronic properties associated with these structures may lead to advancements in flexible electronics and energy storage solutions.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to reduced inflammation or cancer cell proliferation. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide ring's substituents significantly influence biological activity and physicochemical properties. Key analogs include:

- Key Observations: Electron-Withdrawing vs. Electron-Donating Groups: Bromo (26) and nitro () substituents may reduce metabolic stability but enhance target binding via hydrophobic or polar interactions .

Variations in the Oxadiazole Substituent

The heterocyclic group attached to the oxadiazole ring modulates activity:

- Key Observations: Thiophene vs. Furan: Thiophene’s sulfur atom may enhance π-stacking interactions compared to furan’s oxygen, improving binding to aromatic residues in enzymes .

Biological Activity

3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of 3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and viral replication.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The following table summarizes key findings from various research studies:

Key Findings:

- Zhang et al. reported that compounds similar to 3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibited significant inhibition of cell proliferation in multiple cancer cell lines.

- Arafa et al. demonstrated that derivatives showed promising cytotoxic activity against melanoma cells with mechanisms involving EGFR inhibition.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against dengue virus. A study indicated that oxadiazole derivatives exhibited submicromolar activity against dengue virus serotypes:

| Study Reference | Virus Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| High-throughput screening | Dengue virus | <1.0 | NS5 RdRp inhibition |

Key Findings:

- The antiviral activity was linked to the inhibition of the dengue virus polymerase, suggesting a potential therapeutic application in viral infections.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as EGFR and Src kinases.

- Antiviral Studies : The compound's ability to inhibit viral replication was confirmed through high-throughput screening methods which identified it as a potent inhibitor against dengue virus polymerase.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Synthesize the oxadiazole core via cyclization of thiophene-2-carboxylic acid hydrazide with cyanogen bromide (BrCN) in methanol, as described for analogous compounds .

- Step 2 : Couple the oxadiazole intermediate with 3-(ethylthio)benzoyl chloride using a base (e.g., NaH in THF) under anhydrous conditions. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–18 hrs) to improve yields beyond 50% .

- Key Reagents : Use molecular sieves (4Å) to absorb moisture and enhance coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- Techniques :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for thiophene/benzamide), ethylthio –SCH2CH3 protons (δ 1.3–1.5 ppm triplet, δ 3.0–3.2 ppm quartet), and oxadiazole C=O (δ 165–170 ppm) .

- ESI-MS : Confirm molecular ion [M+H]+ at m/z 372.1 (calculated for C16H14N3O2S2).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (retention time ~8–10 min) .

Q. How can initial biological screening be designed to evaluate antimicrobial or antitumor activity?

- Experimental Design :

- Antimicrobial Assays : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 10–100 µg/mL .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethylthio substituent in biological activity?

- Methodology :

- Analog Synthesis : Replace the ethylthio group with methylthio, propylthio, or arylthio substituents .

- Bioactivity Comparison : Test analogs against fungal CYP51 enzymes (e.g., Aspergillus fumigatus) to assess inhibition potency (IC50 values) .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes like CYP51?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole ring and CYP51’s heme-binding pocket (PDB: 5NY3) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Case Study : If the compound shows high antifungal activity in vitro but low efficacy in vivo:

- Hypothesis Testing : Evaluate metabolic stability via liver microsome assays (e.g., half-life <30 min indicates rapid degradation) .

- Formulation Adjustments : Encapsulate the compound in liposomes to enhance bioavailability .

Key Considerations for Researchers

- Data Reproducibility : Ensure reaction conditions (e.g., anhydrous THF, inert atmosphere) are strictly controlled to replicate yields .

- Advanced Characterization : Use X-ray crystallography (SHELX suite ) to resolve ambiguous stereochemistry.

- Ethical Compliance : Validate cytotoxicity data across ≥3 cell lines to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.